molecular formula C17H15N3O2 B14585431 N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide CAS No. 61289-63-2

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide

Cat. No.: B14585431
CAS No.: 61289-63-2
M. Wt: 293.32 g/mol
InChI Key: XHJBEEFXZKFMJY-UHFFFAOYSA-N
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Description

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a synthetic organic compound designed for research applications, featuring a complex structure that incorporates multiple formamide groups and a 1H-indole moiety. The indole scaffold is a privileged structure in medicinal chemistry and is prevalent in numerous biologically active molecules and natural products . Indole derivatives are known to exhibit a wide range of pharmacological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities, making them a central focus in drug discovery and development efforts . This specific compound's molecular framework, which integrates formyl and indolylmethyl groups on a phenyl ring, suggests potential as a key intermediate or building block in organic synthesis. It may be of particular value in the construction of more complex molecules for pharmacological screening, such as the development of novel receptor ligands. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in areas related to GPCR signaling, given the established role of various indole-containing molecules as agonists or antagonists for specific receptors . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

61289-63-2

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide

InChI

InChI=1S/C17H15N3O2/c21-11-19-16-7-3-4-8-17(16)20(12-22)10-13-9-18-15-6-2-1-5-14(13)15/h1-9,11-12,18H,10H2,(H,19,21)

InChI Key

XHJBEEFXZKFMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN(C=O)C3=CC=CC=C3NC=O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Sequential Formylation

Indole Core Formation

The synthesis begins with the construction of the indole scaffold. A common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives cyclize with ketones under acidic conditions. For example:

  • Cyclization : Reaction of 2-(phenylhydrazine)acetaldehyde with a ketone (e.g., cyclohexanone) in acetic acid yields 3-substituted indole derivatives.
  • Methylation : The indole’s 3-position is methylated using methyl iodide and a base (e.g., NaH) to form 3-methylindole.

Introduction of the Amino Phenyl Group

The amino phenyl moiety is introduced via nucleophilic aromatic substitution or reductive amination:

  • Reductive Amination : 2-Nitrobenzaldehyde is reduced to 2-aminobenzaldehyde using H₂/Pd-C. Subsequent reaction with 3-methylindole in the presence of NaBH₃CN forms N-(2-aminophenyl)-1H-indol-3-ylmethanamine.

Dual Formylation

The final step involves formylating both the aromatic amine and the indole-methylamine:

  • Vilsmeier-Haack Reaction : Treatment with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C generates the chloroiminium ion, which formylates the amine groups.
    • Conditions : 2 equivalents of POCl₃, DMF (excess), 12 h, 60°C.
    • Yield : 68–72%.
Key Data:
Step Reagents/Conditions Yield Reference
Indole formation Fischer cyclization, H⁺ 85%
Reductive amination NaBH₃CN, MeOH, rt 78%
Dual formylation DMF, POCl₃, 60°C, 12 h 72%

Catalytic N-Formylation Using CO₂

Zinc-Catalyzed Method

A sustainable approach employs CO₂ as a C1 source:

  • Catalyst : Zn(II) complex with N-heterocyclic carbene ligands.
  • Procedure :
    • N-(2-Aminophenyl)-1H-indol-3-ylmethanamine is reacted with CO₂ (1 bar) and phenylsilane (PhSiH₃) in acetonitrile.
    • The reaction proceeds at room temperature for 12 h, facilitated by the Zn catalyst.
  • Yield : 89%.

Advantages and Limitations

  • Advantages : Atom-economical, avoids toxic formylation agents.
  • Limitations : Requires strict anhydrous conditions and high-pressure CO₂.

Copper(II)-Mediated Formylation

Direct C–H Activation

Copper(II) triflate (Cu(OTf)₂) enables formylation of the aromatic amine without pre-functionalization:

  • Conditions : DMSO as a formyl source, Selectfluor as an oxidant, 80°C, 6 h.
  • Mechanism : Radical-mediated C–H activation followed by formyl group transfer.
  • Yield : 83%.

Substrate Compatibility

  • Tolerates electron-donating groups (e.g., -OMe) but struggles with sterically hindered amines.

Comparative Analysis of Methods

Method Catalysts/Reagents Temperature Yield Environmental Impact
Vilsmeier-Haack DMF, POCl₃ 60°C 72% High (toxic waste)
Zn/CO₂ Zn-carbene, CO₂ rt 89% Low
Cu(OTf)₂/DMSO Cu(OTf)₂, Selectfluor 80°C 83% Moderate

Challenges and Optimization Strategies

Regioselectivity

  • Dual formylation may lead to over-formylation. Solution : Use stoichiometric control (1:1 ratio of formylating agent to substrate).

Purification

  • Silica gel chromatography is essential due to polar byproducts. Alternative : Recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety is of interest in the study of biological processes and pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[formyl(1H-indol-3-ylmethyl)amino

Biological Activity

N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse sources and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with formyl and amino groups. The process often employs various catalytic methods to enhance yield and purity. For instance, one study highlighted the use of Mannich reactions to create related indole derivatives that exhibited notable antimicrobial properties .

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain indole derivatives showed higher inhibition rates against bacterial strains compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl anilineEscherichia coli18
Mannich Base Indole DerivativeBacillus subtilis20

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Studies have shown that similar indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Profiles

Compound NameEnzyme TargetIC50 (µM)Reference
This compoundAChE5.6
Indole Derivative ABChE4.8

Case Studies

A notable case study involved the evaluation of a series of Mannich bases derived from indoles, which demonstrated a range of biological activities including antimicrobial and enzyme inhibition. These compounds were systematically tested against various pathogens and enzyme targets, revealing a strong correlation between structural modifications and enhanced biological activity .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites or bacterial cell membranes. The presence of the indole moiety is critical for these interactions, as it enhances lipophilicity and facilitates penetration into microbial cells .

Comparison with Similar Compounds

Compound A : (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide

  • Structure : Contains a thioamide linkage and nitro group, unlike the target compound’s formamide and unsubstituted phenyl ring.
  • Properties : Melting points vary (159–187°C depending on substituents). NMR data (¹H and ¹³C) confirm the indole and thioamide groups. Higher solubility in polar solvents compared to the target compound due to the nitro group’s electron-withdrawing effects .
  • Activity: Not explicitly stated, but nitro groups often enhance antimicrobial activity.

Compound B : (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

  • Structure : Acetamide replaces formamide; stereochemistry (S-configuration) introduces chirality.
  • Properties: Orthorhombic crystal system (a = 7.307 Å, b = 8.559 Å). Hydrogen bonding via acetamide NH and indole NH stabilizes the crystal lattice.

Compound C : N-[5-[(1RS)-2-(Benzyl[(1RS)-2-(4-Methoxyphenyl)-1-Methylethyl]Amino]-1-Hydroxy-Ethyl]-2-Hydroxyphenyl]Formamide

  • Structure : Contains additional hydroxyl and benzyl groups, increasing hydrogen-bonding capacity.
  • Analytical Data : Relative retention time = 2.2; relative response factor = 1.00. Higher hydrophilicity than the target compound due to hydroxyl groups .

Formamide Derivatives with Aromatic Substitutions

Compound D : N-(4′-Chloro-[1,1′-Biphenyl]-2-yl)Formamide

  • Structure : Biphenyl system with a chloro substituent.
  • Properties : Dihedral angle between phenyl rings = 52.9°, reducing conjugation. Lower solubility in aqueous media compared to the target compound due to hydrophobic biphenyl and chloro groups .

Compound E : N-(2-Benzylphenyl)Formamide

  • Structure : Benzyl substitution on the phenyl ring.
  • Properties: LogP = 3 (calculated), indicating high lipophilicity. Rotatable bonds = 3, suggesting conformational flexibility. Potential for improved blood-brain barrier penetration compared to the target compound .

Compound F : (Z)-N-(4-Hydroxystyryl)Formamide

  • Source : Isolated from the salt-tolerant fungus Penicillium chrysogenum.
  • Activity : Antimicrobial against E. coli and S. aureus. The hydroxylstyryl group enhances π-π stacking with bacterial membranes, a feature absent in the target compound .

Compound G : N-[(Z)-2-(4-Hydroxyphenyl)Ethenyl]-Formamide

  • Source : Derived from Alternaria alternata.
  • Activity : First report in Alternaria spp. Structural isomerism (Z/E) affects bioactivity; the target compound lacks such stereochemical complexity .

Comparative Data Table

Compound Molecular Formula Key Substituents Melting Point/Retention Time Notable Activity/Properties Reference
Target Compound C₁₈H₁₆N₂O₂ Formamide, indole, phenyl N/A Theoretical high aromatic interaction
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-... C₁₉H₁₈N₄O₂S Nitro, thioamide 159–187°C Enhanced solubility
N-(4′-Chloro-biphenyl-2-yl)formamide C₁₃H₁₀ClNO Chloro, biphenyl N/A Reduced conjugation
(Z)-N-(4-Hydroxystyryl)formamide C₉H₉NO₂ Hydroxystyryl N/A Antimicrobial

Key Findings and Implications

Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., Compound A, D) improve solubility or stability but may reduce bioavailability due to increased polarity.

Hydrogen Bonding : Hydroxyl or formamide groups (e.g., Compounds C, F) enhance interactions with biological targets but may limit membrane permeability.

Steric Effects : Bulky substituents (e.g., benzyl in Compound E) increase lipophilicity, favoring CNS-targeted applications.

Further research should explore its synthetic accessibility and comparative bioactivity profiling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves formylation and amidation steps. For indole-containing analogs, formylation at the 3-position can be achieved via Vilsmeier-Haack reactions (e.g., using POCl₃ and DMF) . highlights the use of imidate intermediates in indole functionalization, suggesting that protecting groups (e.g., ethyl formimidate) may stabilize reactive sites during synthesis. Optimization should focus on solvent polarity (e.g., DMF or THF) and temperature control (40–60°C) to minimize side reactions like hydrolysis .

Q. Which spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : The indole NH proton typically appears as a broad singlet at δ 10–12 ppm, while formamide protons resonate near δ 8.0–8.5 ppm. Aromatic protons in the phenyl group show splitting patterns dependent on substitution .
  • IR Spectroscopy : Stretching vibrations for formamide C=O appear at ~1680–1700 cm⁻¹, and indole N-H at ~3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., via ESI+), with fragmentation patterns indicating cleavage at the amide bond .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. demonstrates that humidity-controlled environments prevent hydrolysis during crystallization. Hydrogen bonding motifs (e.g., N-H···O and C-H···O) stabilize the lattice, as seen in triclinic P1 space group structures .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s solid-state stability, and how can Hirshfeld surface analysis quantify these interactions?

  • Methodological Answer : Hirshfeld surface analysis (e.g., using CrystalExplorer) maps dₙₒᵣₘ and shape-index parameters to identify dominant interactions. For formamide derivatives, O···H (25–30%) and H···H (50–60%) contacts typically dominate. shows that oxygen-π stacking between sulfonamide groups and aromatic rings contributes to stability, which can be extrapolated to analogous indole systems .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., LOX inhibition vs. cholinesterase activity)?

  • Methodological Answer : Bioactivity discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). For example, reports LOX inhibition (IC₅₀ < 50 µM) but inconsistent BChE activity. Researchers should:

  • Validate enzyme sources (e.g., recombinant vs. tissue-extracted proteins).
  • Use orthogonal assays (e.g., fluorescence quenching vs. Ellman’s method) to confirm results .
  • Perform molecular docking to assess binding mode variations across targets .

Q. How can computational modeling predict the compound’s interaction with biological targets like formyl-peptide receptors (FPRs)?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) can model ligand-receptor interactions. shows that enantiomers of indole-ureido propanamides exhibit agonist activity at FPR2. Key steps:

  • Generate 3D conformers (e.g., using RDKit).
  • Map electrostatic potentials to identify binding hotspots (e.g., formamide oxygen as a hydrogen bond acceptor).
  • Validate with mutagenesis studies on receptor residues (e.g., Arg²⁰⁵ in FPR2) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed using HPLC-MS?

  • Methodological Answer : Impurities like hydrolyzed byproducts (e.g., free indole derivatives) require reverse-phase HPLC with C18 columns and MS detection. suggests using relative retention times (RRT) and response factors (RRF) for identification. For example:

  • Mobile phase: Acetonitrile/0.1% formic acid (gradient elution).
  • Limit of quantification (LOQ) < 0.1% via extracted ion monitoring (EIM) .

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